Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a boronate ester derivative featuring a furan ring substituted with a methyl carboxylate group at position 3 and a pinacol boronate ester (dioxaborolane) at position 3. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in pharmaceutical and materials science applications . Its molecular formula is C₁₂H₁₇BO₅, with a molecular weight of 252.07 g/mol and a typical purity of ≥95% in commercial samples . The boronate ester group enhances stability under ambient conditions while maintaining reactivity in catalytic coupling processes .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-8(9)10(14)15-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPQLAFIIJQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate typically involves the borylation of a furan derivative. One common method is the reaction of 4-bromo-3-furoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidation Products: Formation of boronic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ethyl 5-(Dioxaborolan-2-yl)Furan-3-Carboxylate
Key Differences :
- Substitution Pattern : The boronate group is at position 5 of the furan ring instead of position 4.
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
Impact : - Positional isomerism affects electronic distribution and steric accessibility. For example, coupling reactions with aryl halides may proceed at different rates due to the proximity of the boronate to the ester group .
- Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity compared to methyl esters, influencing solubility in reaction solvents .
Functional Group Variations: 5-(Dioxaborolan-2-yl)Furan-3-Carboxylic Acid
Key Differences :
Substituent Modifications: Methyl 2-Methyl-5-(Dioxaborolan-2-yl)Furan-3-Carboxylate
Key Differences :
Aromatic Core Variations: Benzoate and Pyridine Derivatives
Methyl 2-Methyl-5-(Dioxaborolan-2-yl)Benzoate (CAS 2157414-14-5)
Key Differences :
- Benzene vs. Furan Core : Aromatic benzene replaces the heterocyclic furan.
Impact : - Reduced electron-richness of the benzene ring (vs. furan) may slow oxidative addition steps in palladium-catalyzed couplings .
- Higher thermal stability due to the absence of ring strain in benzene .
Pyridine-Based Analog (CAS 1622217-18-8)
Key Differences :
Alicyclic Derivatives: Cyclohexene-Based Boronate Esters
Example : Methyl 4-(Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate (CAS 1449662-38-7)
Key Differences :
Comparative Data Table
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₁H₁₄BNO₄
- Molecular Weight : 262.11 g/mol
- Purity : >98% (GC)
- Melting Point : 82.0°C to 83.2°C
Synthesis Methods
The synthesis of this compound involves the reaction of furan derivatives with boronic acid pinacol esters. Various synthetic routes have been explored to optimize yield and purity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with a similar boron-containing structure showed potent inhibitory effects against various cancer cell lines. The antiproliferative activity was notably higher than standard treatments like Combretastatin-A4 .
| Compound | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Compound 6a | 10 | HeLa |
| Compound 10h | 24 | FM3A/0 |
| Combretastatin-A4 | 42 | FM3A/0 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways such as:
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis.
- GSK-3β Inhibition : Some derivatives exhibit GSK-3β inhibitory activity, which is crucial for regulating cell growth and survival .
Study on Antiproliferative Effects
In a comparative study assessing the biological activity of various benzo[b]furan derivatives against human cancer cell lines:
- Compound 10h exhibited higher growth inhibition compared to other derivatives and standard drugs. The study highlighted the importance of substituents on the benzofuran ring in enhancing biological activity .
Cytotoxicity Assessment
A cytotoxicity evaluation revealed that certain compounds did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
